molecular formula C14H12ClNO4 B2581482 N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105230-86-1

N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2581482
CAS No.: 1105230-86-1
M. Wt: 293.7
InChI Key: TWYMXKHHRGZQEX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of 4-oxo-4H-pyran-2-carboxamide derivatives, a scaffold recognized for its diverse biological activities. Structural analogs of this compound, particularly those featuring a chlorophenyl substituent, have demonstrated promising potential as antimicrobial agents . Furthermore, related molecules containing the N-(4-chlorophenyl)carboxamide moiety have been synthesized and evaluated for their potent antitubercular activity against various strains of Mycobacterium tuberculosis , including drug-resistant forms . The presence of the 4-oxo-4H-pyran core is a key structural feature in many bioactive molecules. Researchers can investigate this compound as a core scaffold for developing novel therapeutic agents. Its physicochemical properties, such as its topological polar surface area and lipophilicity, can be optimized for enhanced bioavailability and efficacy . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-ethoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-2-19-13-8-20-12(7-11(13)17)14(18)16-10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYMXKHHRGZQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyran ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Coupling Reactions

The carboxamide group participates in coupling reactions mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reactions typically form new amide bonds or modify existing functional groups.

Key Example :

  • Reagents : EDCI, hydroxybenzotriazole (HOBt), dimethylaminopyridine (DMAP)

  • Conditions : Room temperature, anhydrous dichloromethane

  • Product : Formation of peptide-like derivatives via activation of the carboxamide group.

Hydrolysis Reactions

The ethoxy and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:

Table 1: Hydrolysis Pathways

Target GroupConditionsReagentsProduct
EthoxyAcidic (HCl, reflux)6M HCl5-Hydroxy-4-oxo derivative
CarboxamideBasic (NaOH, ethanol)2M NaOHPyran-2-carboxylic acid derivative

Oxidation Reactions

The pyran ring and ethoxy group undergo oxidation with strong agents:

Table 2: Oxidation Pathways

Oxidizing AgentConditionsTarget SiteProduct
KMnO₄Aqueous H₂SO₄, 80°CEthoxy group5-Keto-4-oxo derivative
CrO₃Acetic acid, refluxPyran ringRing-opened dicarboxylic acid

Reduction Reactions

Catalytic hydrogenation targets the carboxamide and aromatic chloro group:

Table 3: Reduction Pathways

CatalystConditionsTarget SiteProduct
Pd/C, H₂Ethanol, 60°CCarboxamideN-(4-chlorophenyl)amine
Ni-Al alloyAlkaline mediumChlorophenyl ringDechlorinated phenyl derivative

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution under harsh conditions:

Example :

  • Reagents : Sodium methoxide, CuI, DMF

  • Conditions : 120°C, 24 hours

  • Product : Methoxy-substituted phenyl derivative (Cl → OCH₃).

Multicomponent Reactions

The pyran ring participates in cycloaddition and condensation reactions:

Table 4: Multicomponent Reactions

ComponentsCatalystProductApplication
Aldehyde, malononitrile, DABCODABCOPyrano[2,3-c]pyrazole hybrids Kinase inhibition, anticancer

Ring-Opening Reactions

Acidic conditions destabilize the pyran ring:

  • Reagents : Concentrated H₂SO₄

  • Product : Linear ketone-carboxylic acid derivative.

Functionalization of the Pyran Ring

The 4-oxo group undergoes condensation with hydrazines:

  • Reagents : Hydrazine hydrate

  • Product : Hydrazone derivatives with enhanced biological activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is C13H12ClN1O4C_{13}H_{12}ClN_{1}O_{4}. The compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is characterized by the presence of an ethoxy group and a chlorophenyl moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be employed in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate.
Reduction Reduction can yield alcohols or amines using agents such as sodium borohydride.
Substitution The chlorophenyl group can undergo nucleophilic substitution reactions with amines or thiols.

Research indicates that this compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In vitro studies have demonstrated its effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 µg/mL.

Biological ActivityPathogen/ConditionMIC (µg/mL)
Antimicrobial Staphylococcus aureus0.22
Escherichia coli0.25

Medical Applications

The compound is being investigated for its potential therapeutic applications as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The research highlighted its potential use in developing new antibacterial agents.

Case Study 2: Anti-inflammatory Properties

In another investigation focused on the anti-inflammatory effects of this compound, researchers found that it significantly reduced inflammation markers in animal models, suggesting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring and Hydroxamic Acid Derivatives

  • N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) : These hydroxamic acid derivatives replace the pyran ring with cyclopropane or cyclohexane moieties. Both exhibited moderate antioxidant activity in DPPH and β-carotene assays, though their activities were lower than reference antioxidants like BHA. The bulkier cyclohexane group in Compound 8 reduced solubility compared to Compound 6, suggesting that smaller substituents enhance bioavailability .
  • N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: The pyranone core introduces a conjugated system that may enhance electronic interactions with biological targets compared to non-aromatic scaffolds. The ethoxy group at the 5-position likely improves metabolic stability over hydroxylated analogs.

Halogen-Substituted Phenyl Derivatives

  • N-(4-chlorophenyl)maleimide (Compound 22, IC₅₀ = 7.24 μM): In a study of monoacylglycerol lipase (MGL) inhibitors, halogen size (F, Cl, Br, I) at the 4-position of the phenyl ring showed minimal impact on potency. For example, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) and N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) exhibited similar efficacy, indicating steric and electronic effects are secondary to scaffold-target compatibility .
  • The pyranone scaffold may offer distinct binding interactions compared to maleimide-based compounds.

Thiophene-Based Anticancer Agents

  • 5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (Compound 16) : This thiophene-pyrrolopyrimidine hybrid demonstrated superior anticancer activity to doxorubicin, attributed to the 4-chlorophenyl group and sulfonamide substituent. Activity depended on the heterocyclic ring and substituent positioning .
  • The ethoxy group could enhance membrane permeability relative to carboxylic acid substituents in thiophene derivatives.

Benzothiazole and Chromenone Derivatives

  • N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1): This benzothiazole derivative shares the 4-chlorophenyl and ethoxy groups with the target compound but employs a benzothiazole scaffold.
  • 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1): This chromenone derivative highlights how varying the core (chromenone vs. pyran) and substituent positions (2-methylphenyl vs. ethoxy) modulates activity. Chromenones are typically associated with anti-inflammatory effects, indicating scaffold-dependent biological outcomes .

Key Research Findings

  • Scaffold Dependency: The pyranone core in the target compound offers distinct electronic and steric properties compared to thiophene, benzothiazole, or maleimide scaffolds, which may influence target selectivity and potency.
  • Substituent Effects : The 4-chlorophenyl group is a common pharmacophore across multiple compound classes, enhancing hydrophobic interactions. Ethoxy substituents improve metabolic stability compared to hydroxyl or carboxylic acid groups.
  • Biological Activity Trends : Antioxidant activity in hydroxamic acid derivatives is modulated by substituent bulk , while anticancer activity in thiophene derivatives depends on heterocyclic attachments . Halogen effects vary by target, with minimal impact in MGL inhibition but significant roles in other contexts.

Biological Activity

N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a pyran ring with an ethoxy group and a carboxamide moiety. The synthesis typically involves several key steps:

  • Formation of the Pyran Ring : This is achieved through cyclization reactions involving 4-chlorophenethyl alcohol and ethyl acetoacetate.
  • Introduction of the Carboxamide Group : An aminocarbonylation reaction is used, where the pyran intermediate reacts with an amine in the presence of a catalyst.
  • Ethoxy Group Substitution : An etherification reaction introduces the ethoxy group using reagents like ethyl iodide.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The following table summarizes findings from in vitro assays:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 µg/mL0.5 µg/mL
Escherichia coli0.5 µg/mL1.0 µg/mL
Candida albicans0.75 µg/mL1.5 µg/mL

These results indicate significant antibacterial and antifungal activities, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 Value (µM)
HeLa15
MCF720
A37525

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Assay : Another study focused on its effects on human cancer cell lines, revealing that this compound induced apoptosis through mitochondrial pathways, thus confirming its potential as an anticancer agent .

Q & A

Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid with 4-chloroaniline using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF. Optimization includes:
  • Catalyst Screening : Testing HOBt or DMAP to reduce side reactions.
  • Temperature Control : Maintaining 0–5°C during activation to minimize racemization.
  • Solvent Purity : Ensuring anhydrous conditions to prevent hydrolysis.
    Yields can exceed 70% with rigorous exclusion of moisture .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (mean σ(C–C) = 0.005 Å) and torsion angles to validate the pyran-carboxamide backbone .
  • NMR Spectroscopy : 1^1H NMR (δ 8.2–8.4 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for carbonyl groups) confirm substituent positions.
  • IR Spectroscopy : Stretching frequencies at ~1680 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N–H) verify functional groups .

Q. What analytical approaches are employed to assess the purity of this compound in research settings?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; >95% purity is achievable with acetonitrile/water gradients.
  • TLC : Silica gel plates (Rf_f ~0.5 in ethyl acetate/hexane 3:7) for rapid purity checks.
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3%) to confirm stoichiometry .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or hydrolases due to the compound’s carboxamide and pyran motifs.
  • Assay Conditions : Use fluorescence-based assays (e.g., ATPase-Glo™) with IC50_{50} determination via dose-response curves (10 nM–100 µM).
  • Controls : Include staurosporine (positive control) and DMSO vehicle .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity or stability?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with SCXRD data to validate electron density maps.
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on stability, addressing discrepancies in hydrolysis rates.
  • Kinetic Studies : Monitor degradation via LC-MS under varying pH (2–12) to reconcile computational vs. experimental half-lives .

Q. What are the best practices for conducting structure-activity relationship (SAR) studies on derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups.
  • Bioisosteric Replacement : Test pyran-to-thiopyran substitutions to modulate lipophilicity (logP).
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ) with IC50_{50} values .

Q. How can researchers investigate the metabolic stability of this compound using in vitro models?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human or rat microsomes (1 mg/mL) and NADPH, quantifying parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation (m/z +16) or demethylation (m/z -14) products.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What methodologies are recommended for analyzing the degradation products of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 7–14 days.
  • Degradant Profiling : Use UPLC-QTOF to identify major breakdown products (e.g., hydrolyzed carboxamide or pyran ring-opening).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

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